(Methylsulfanyl)methanimidamide sulfate

Description

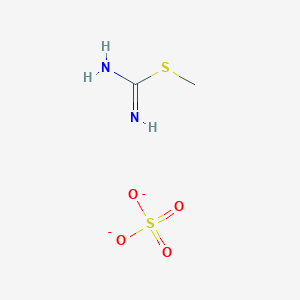

(Methylsulfanyl)methanimidamide sulfate is a synthetic organosulfur compound with the molecular formula C₃H₉N₂S·H₂SO₄ (CAS No. 763905-22-2) . Structurally, it consists of a methanimidamide backbone (NH₂-C(=NH)-S-) modified by a methylsulfanyl (-S-CH₃) substituent and a sulfate counterion.

Properties

Molecular Formula |

C2H6N2O4S2-2 |

|---|---|

Molecular Weight |

186.22 g/mol |

IUPAC Name |

methyl carbamimidothioate;sulfate |

InChI |

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)/p-2 |

InChI Key |

NNBBQNFHCVVQHZ-UHFFFAOYSA-L |

Canonical SMILES |

CSC(=N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (methylsulfanyl)methanimidamide sulfate and related compounds:

Key Observations:

Functional Group Influence :

- The methylsulfanyl group in the target compound enhances nucleophilicity at the sulfur atom, facilitating reactions with electrophilic reagents (e.g., silyl sulfinylamines in sulfonimidamide synthesis) . In contrast, 1-azido-N'-(phenylsulfonyl)methanimidamide contains an azide group, enabling click chemistry applications, and a phenylsulfonyl group, which increases steric hindrance and oxidative stability .

- The sulfate counterion in the target compound improves solubility in polar solvents compared to neutral analogs like DMSP or DMS .

Synthetic Utility :

- Unlike natural sulfur compounds (e.g., DMSP, methanethiol), which participate in microbial sulfur cycles , This compound is exclusively synthetic. Its role as a precursor aligns with sulfonimidamides, which require modular sulfur-nitrogen frameworks for drug development .

Its derivatives (e.g., sulfonimidamides) are explored for antimicrobial and antiviral activities, but direct evidence for the sulfate salt’s bioactivity is lacking .

Research Findings and Gaps

- Stability : The sulfate salt likely offers improved stability over free-base methanimidamides, analogous to how sulfonic acid salts stabilize pharmaceuticals.

- Knowledge Gaps: Thermodynamic data (e.g., pKa, solubility) and toxicological profiles remain unaddressed in available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.